molecular formula C7H4INO B2736896 3-Hydroxy-4-iodobenzonitrile CAS No. 210962-75-7

3-Hydroxy-4-iodobenzonitrile

Cat. No.: B2736896
CAS No.: 210962-75-7
M. Wt: 245.019
InChI Key: JXTGXKQNEFYEKG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodobenzonitrile is an organic compound with the molecular formula C7H4INO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the third position and an iodine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodobenzonitrile typically involves the iodination of 3-hydroxybenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

    Substitution Reactions: Products include azides, cyanides, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

3-Hydroxy-4-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and iodine substituents can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Hydroxy-3-iodobenzonitrile: Similar structure but with different positional isomerism.

    3-Hydroxy-4-bromobenzonitrile: Similar structure with bromine instead of iodine.

    3-Hydroxy-4-chlorobenzonitrile: Similar structure with chlorine instead of iodine.

Uniqueness: 3-Hydroxy-4-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions in various applications.

Properties

IUPAC Name

3-hydroxy-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTGXKQNEFYEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210962-75-7
Record name 3-hydroxy-4-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

22.3 g (89.7 mmol) of 3-hydroxy-4-iodobenzoic acid was dissolved in 300 ml of tetrahydrofuran. 19.7 ml (206 mmol) of ethyl chloroformate and 28.7 ml (206 mmol) of triethylamine was added to the solution at 0° C. After stirring for 15 minutes, the obtained triethylamine hydrochloride was taken by the filtration. The filtrate was added to 300 ml of tetrahydrofuran solution, in which ammonia had been bubbled, at 0° C. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was dissolved in 450 ml of dioxane. 17.4 ml (117 mmol) of Trifluoromethanesulfonic anhydride and 21.8 ml (269 mmol) of pyridine were added to the solution at 0° C. After stirring at room temperature for 18 hours, the solvent was evaporated under reduced pressure. The residue was treated with chloroform as the extractant by an ordinary method to obtain an oily residue. This residue was dissolved in 180 ml of tetrahydrofuran/methanol (1:1). 90 ml (90.0 mmol) of 1 N aqueous sodium hydroxide solution was added to the solution at room temperature. After stirring under these conditions for 4 hours, the solvent was evaporated under reduced pressure, and the residue was washed with dichloromethane. The residue was acidified with 1 N aqueous hydrogen chloride solution, and treated with ethyl acetate as the extractant by an ordinary method to obtain the crude product, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
17.4 mL
Type
reactant
Reaction Step Three
Quantity
21.8 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
tetrahydrofuran methanol
Quantity
180 mL
Type
solvent
Reaction Step Five

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